molecular formula C10H9BrO B8228254 5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B8228254
M. Wt: 225.08 g/mol
InChI Key: ONXDKQYLMJPELK-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a partially saturated indenone core with a bromine substituent at position 5 and a methyl group at position 2. This compound belongs to a broader class of 2,3-dihydro-1H-inden-1-one derivatives, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and bioactivity.

Properties

IUPAC Name

5-bromo-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXDKQYLMJPELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methyl-1-indanone

Principle : Direct bromination of 3-methyl-1-indanone using hydrogen bromide (HBr) or elemental bromine (Br₂) introduces a bromine atom at the 5-position via electrophilic aromatic substitution.

Procedure :

  • Substrate : 3-Methyl-1-indanone (1 equiv).

  • Reagents : HBr (2.5 equiv) or Br₂ (1.1 equiv) in dichloromethane (DCM).

  • Conditions : Stirred at 0–25°C for 4–12 hours.

  • Workup : Quenched with sodium bicarbonate, extracted with DCM, and purified via column chromatography.

Key Data :

ParameterValueSource
Yield72–85%
Reaction Time6–8 hours
Purity (HPLC)≥98%

Mechanistic Insight :
The methyl group at position 3 directs bromination to the para position (C5) due to its electron-donating effect, stabilizing the intermediate arenium ion. Competing ortho substitution is minimized by steric hindrance from the methyl group.

Intramolecular Friedel-Crafts Cyclization

Principle : Cyclization of 3-(4-bromophenyl)propanoic acid derivatives using Lewis acids (e.g., AlCl₃) forms the indanone core while introducing bromine.

Procedure :

  • Chlorination : 3-(4-Bromophenyl)propanoic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Cyclization : The acyl chloride is added to AlCl₃ (1.65 equiv) in DCM at ≤27°C, inducing intramolecular Friedel-Crafts acylation.

  • Workup : Quenched with ice, extracted with DCM, and dried over Na₂SO₄.

Key Data :

ParameterValueSource
Yield86%
Reaction Time3 hours
ScaleUp to 435 g

Optimization Notes :

  • Lower temperatures (23–27°C) prevent over-bromination.

  • Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride.

Heteropoly Acid-Catalyzed One-Pot Synthesis

Principle : A one-pot method using heteropoly acids (e.g., phosphotungstic acid) and phase transfer catalysts (e.g., tetrabutylammonium bromide) enables dehydration and cyclization of phenylpropionic acid derivatives.

Procedure :

  • Substrate : 3-Methylphenylpropionic acid (1 equiv).

  • Catalysts : Phosphotungstic acid (0.05–0.2 equiv) and tetrabutylammonium bromide (0.01–0.05 equiv).

  • Solvent : Aprotic non-polar solvent (e.g., n-heptane).

  • Conditions : Reflux at 60–90°C for 6–12 hours.

Key Data :

ParameterValueSource
Yield>95%
Catalyst Reuse≥5 cycles without loss
Purity (NMR)≥99%

Advantages :

  • Eliminates toxic AlCl₃ and minimizes waste.

  • Scalable for industrial production due to recyclable catalysts.

Comparative Analysis of Methods

MethodYieldCostScalabilityEnvironmental Impact
Bromination72–85%LowModerateModerate (HBr waste)
Friedel-Crafts86%MediumHighHigh (AlCl₃ waste)
Heteropoly Acid>95%HighHighLow

Industrial Preference : The heteropoly acid method is favored for green chemistry compliance, despite higher initial catalyst costs.

Challenges and Solutions

  • Regioselectivity : Competing bromination at C4 or C6 can occur. Solution : Use directing groups (e.g., methyl) and controlled stoichiometry.

  • Byproduct Formation : Over-cyclization may yield dihydroindenones. Solution : Optimize reaction time and temperature.

  • Catalyst Recovery : Heteropoly acids require efficient filtration. Solution : Employ membrane filtration systems.

Recent Advances

  • Flow Chemistry : Continuous-flow reactors improve yield (up to 92%) and reduce reaction time to 2 hours for bromination.

  • Enantioselective Synthesis : Chiral catalysts (e.g., CBS-oxazaborolidine) enable access to enantiopure intermediates .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-substituted derivatives.

    Oxidation: Formation of this compound-2-carboxylic acid.

    Reduction: Formation of 5-bromo-3-methyl-2,3-dihydro-1h-inden-1-ol.

Scientific Research Applications

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one, their substituents, synthesis methods, and biological activities:

Compound Name Substituents Synthesis Method Biological Activity/Application IC50/EC50 (mM) or Affinity References
This compound Br (C5), CH₃ (C3) Not explicitly described Unknown (structural analog of bioactive compounds) N/A N/A
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH, CH₃, i-Pr (C3) Bio-guided isolation from C. oblongifolius Allelopathic activity (inhibition of L. sativum growth) Hypocotyl: 0.34; Root: 0.16
5-Chloro-2,3-dihydro-1H-inden-1-one Cl (C5) Multi-step synthesis from 3-chlorobenzyl chloride Intermediate for indoxacarb synthesis N/A
5-Chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one Cl (C5), ethyl-dihydroisoquinoline (C2) Claisen-Schmidt condensation and cyclocondensation High-affinity 5-HT7 receptor agonist Ki = 0.5 nM
(E)-2-(4-Hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one 4-hydroxybenzylidene (C2) Claisen-Schmidt condensation Tyrosinase inhibition (mushroom) IC50: 8.2 μM (superior to kojic acid)
2-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one Pyrazole-methylene (C2), Cl (C5) POCl3-mediated cyclization Antimicrobial/antifungal activity (unspecified) N/A

Structural and Functional Analysis

Substituent Effects on Bioactivity :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and higher electron-withdrawing capacity may enhance binding to hydrophobic pockets in enzymes or receptors compared to chlorine. For example, 5-bromo derivatives are often more potent in receptor binding than chloro analogs due to improved van der Waals interactions .
  • Methyl vs. Hydroxy/Isopropyl Groups : The methyl group in this compound provides steric hindrance without polar interactions, whereas the hydroxy and isopropyl groups in 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one contribute to hydrogen bonding and increased lipophilicity, enhancing allelopathic activity .

Synthetic Methodologies: Conventional methods (e.g., Friedel-Crafts acylation, Claisen-Schmidt condensation) are widely used for indenone derivatives , while ultrasound-assisted synthesis () reduces reaction times and improves yields for halo-aryl analogs .

Receptor Targeting: The ethyl-dihydroisoquinoline substituent in 5-chloro-2,3-dihydro-1H-inden-1-one analogs enables high-affinity 5-HT7 receptor binding, useful in neurological disorder therapeutics .

Biological Activity

5-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a brominated derivative of indanone, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H9BrOC_{10}H_9BrO. Its structural uniqueness, with a bromine atom at the 5th position and a methyl group at the 3rd position, enhances its reactivity and biological profile. The compound appears as a pale yellow solid and is notable for its aromatic characteristics, making it useful in various chemical and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. For example, studies have reported that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) in the range of 6.25 mg/mL against resistant strains such as XDR-Salmonella Typhi .

Microbial Strain MIC (mg/mL) MBC (mg/mL)
XDR-S. Typhi6.2512.5
E. coli12.525
S. aureus2550

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. It has been proposed that the compound may act as an inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM, indicating potent enzyme inhibition . The binding affinity to various biological targets suggests that it could modulate critical biochemical pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized derivatives including this compound against XDR-Salmonella Typhi using agar diffusion methods, confirming its strong antibacterial properties .
  • Enzyme Inhibition Studies : In vitro tests revealed that this compound acts as a competitive inhibitor for alkaline phosphatase, with detailed kinetic studies showing significant inhibition at low concentrations .
  • Pharmacological Implications : The compound's interactions with DNA gyrase were highlighted in molecular docking studies, where it demonstrated strong binding affinity surpassing that of standard antibiotics like ciprofloxacin . This suggests potential applications in treating resistant bacterial infections.

Q & A

Q. Q1. What are the optimized synthetic routes for 5-bromo-3-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Optimization : Start with bromination of 3-methyl-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.2 equivalents of NBS) to minimize di-brominated byproducts .
  • Yield Improvement : Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate gradient) resolves impurities. Recrystallization in ethanol enhances purity (>95%) .
  • Critical Parameters : Temperature control (70–80°C) prevents decomposition, while inert atmosphere (N₂/Ar) avoids oxidation of intermediates .

Q. Q2. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~1.8–2.2 ppm) and aromatic protons (δ ~7.0–7.5 ppm). Compare with computed spectra (DFT/B3LYP) to validate assignments .
    • IR Spectroscopy : Confirm ketone (C=O stretch at ~1740–1715 cm⁻¹) and C-Br (600–500 cm⁻¹) functional groups .
  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement. Resolve disorder in the dihydroindenone ring via iterative least-squares cycles .

Advanced Research Questions

Q. Q3. How do electronic properties and substituent effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Compute HOMO-LUMO gaps (B3LYP/6-31G(d,p)) to predict electrophilic/nucleophilic sites. The bromine atom lowers LUMO energy (-1.8 eV), favoring Suzuki-Miyaura coupling .
  • Experimental Validation :
    • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst with aryl boronic acids. Monitor regioselectivity via LC-MS; steric hindrance at C3-methyl group reduces coupling efficiency at C5-bromo .
    • Contradictions : Discrepancies between computational predictions (e.g., nucleophilic attack at C1) and experimental outcomes (C5 reactivity) may arise from solvation effects—incorporate PCM solvent models to refine calculations .

Q. Q4. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Bioactivity Profiling :
    • Microbial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., NO₂ at C5) show enhanced activity (MIC ~8 µg/mL) .
    • SAR Analysis : The C3-methyl group enhances membrane permeability, while bromine at C5 disrupts bacterial efflux pumps .
  • Contradictions : Poor activity against fungi (e.g., C. albicans) despite favorable LogP values (~2.5) suggests target specificity—use molecular docking (e.g., AutoDock Vina) to identify binding pockets in bacterial enzymes .

Q. Q5. How can computational chemistry guide the design of this compound-based catalysts?

Methodological Answer:

  • Reactivity Descriptors : Calculate global electrophilicity index (ω = (μ²)/(2η), where μ = chemical potential, η = hardness) to assess catalytic potential. For 5-bromo derivatives, ω ~3.2 eV indicates moderate electrophilicity .
  • Transition State Modeling : Use QM/MM methods (e.g., Gaussian ONIOM) to simulate C–Br bond activation in palladium-catalyzed reactions. Identify rate-limiting steps (e.g., oxidative addition) and optimize ligand design .

Q. Q6. What are the stability and solubility challenges of this compound under varying experimental conditions?

Methodological Answer:

  • Stability Studies :

    • Thermal Degradation : Perform TGA/DSC to identify decomposition onset (~180°C). Store at -20°C under N₂ to prolong shelf life .
    • Photoreactivity : UV-Vis monitoring (λ ~290 nm) reveals degradation under UV light—use amber vials for light-sensitive reactions .
  • Solubility Profiling :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~15
    Hexane<1
    Use co-solvents (e.g., DMSO:water, 1:4) for biological assays .

Q. Q7. How do crystallographic data resolve stereochemical ambiguities in dihydroindenone derivatives?

Methodological Answer:

  • SHELX Refinement : For enantiomeric mixtures, employ Flack parameter analysis. For example, refine 5-bromo-3-methyl derivatives in space group P2₁2₁2₁ with twin laws to resolve disorder .
  • Contradictions : Discrepancies between NMR (equatorial C3-methyl) and crystallography (axial) may arise from dynamic effects—perform variable-temperature XRD to capture conformational flexibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

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